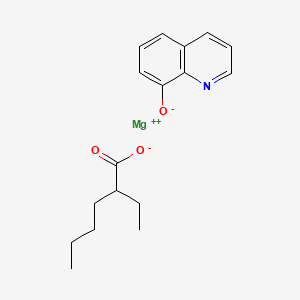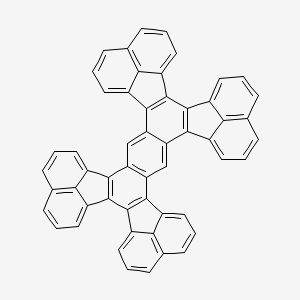
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(peri-naphthylene)anthracene (TPNA) is a compound decorated with trii-sopropylsilylethynyl substituents . It is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .
Synthesis Analysis
A novel, benign synthetic strategy towards soluble TPNA has been established . The synthesis does not require the use of hazardous picric acid and the final aromatization proceeds under mild conditions .Molecular Structure Analysis
The related 1.2,3.4,5.6,7.8-tetra(peri-naphthylene)anthracene (TPNA) with four cyclopentadiene rings fused to a common anthracene core remains largely unexplored . The original synthesis relies on a dimerization of .Chemical Reactions Analysis
Cyclic voltammetry measurements revealed four facilitated reversible redox events comprising two oxidations and two reductions . These experimental findings were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization .Physical And Chemical Properties Analysis
The compound is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .Wissenschaftliche Forschungsanwendungen
Near-IR Fluorophore Properties
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene (TPNA) has been identified as a candidate for developing functional near-infrared (IR) fluorophores. A study by Frisch et al. (2022) developed a benign synthetic strategy for TPNA, showing its stability under ambient conditions and its potential in UV/vis absorption and emission bands reaching beyond 900 nm in the near-IR region (Frisch et al., 2022).
Oxidation with Hydrogen Peroxide
In the context of environmental chemistry, Estrada et al. (2011) explored the oxidation of polycyclic aromatic hydrocarbons like anthracene with hydrogen peroxide, which can be related to the reactivity studies of TPNA derivatives (Estrada et al., 2011).
Electronic Coupling in Mixed-Valence Systems
Lambert et al. (2005) investigated organic mixed-valence systems, including anthracene derivatives, to understand electronic interactions. This research is relevant to understanding the electronic properties of TPNA (Lambert et al., 2005).
Electronic Structure in Conjugated Polymers
The study of the electronic structure of conjugated polymers, such as those involving anthracene, by Birgerson et al. (2001), provides insights into the electronic properties of TPNA in polymeric contexts (Birgerson et al., 2001).
Cryptand for Capturing Polycyclic Aromatic Hydrocarbons
Research by Zhang et al. (2016) on cryptands for capturing polycyclic aromatic hydrocarbons, including anthracene, can offer perspectives on the potential of TPNA in host-guest chemistry and molecular recognition (Zhang et al., 2016).
Homogeneous Hydrogenation of Arenes
The homogeneous hydrogenation of aromatic compounds like anthracene, as studied by Borowski et al. (2001), might provide insights into the reactivity and potential catalytic applications of TPNA derivatives (Borowski et al., 2001).
Ultrasound in Carbohydrate Chemistry
Chew and Ferrier (1984) utilized ultrasound in the synthesis of hexahydro-anthracenes, which can be connected to the synthetic approaches of TPNA derivatives (Chew & Ferrier, 1984).
Synthesis of Octaaryl Naphthalenes and Anthracenes
The synthesis of octaaryl naphthalenes and anthracenes by Suzuki et al. (2017) can inform the synthetic routes and functionalization possibilities for TPNA (Suzuki et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The remarkable experimental findings of TPNA were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization . This suggests that TPNA has potential for future applications in the field of near-IR fluorophores.
Eigenschaften
IUPAC Name |
pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDALXLRZZKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723795 |
Source


|
| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene | |
CAS RN |
191-54-8 |
Source


|
| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

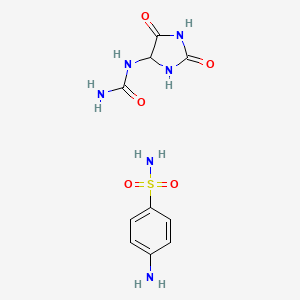
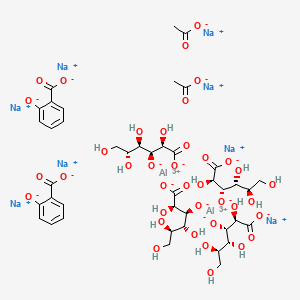
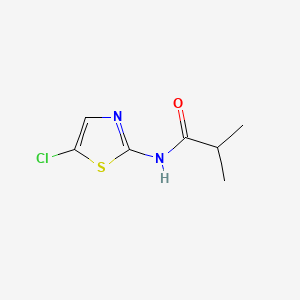
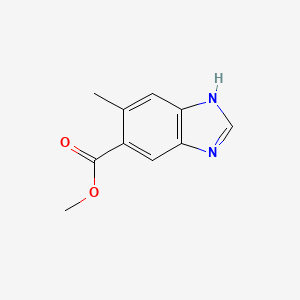
![Furo[2,3-d:4,5-d']bis[1,2]oxazole](/img/structure/B577223.png)
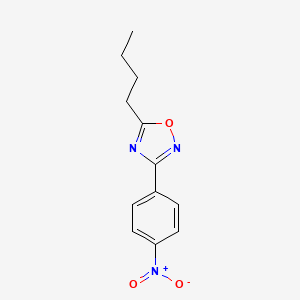
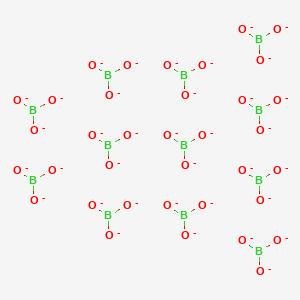
![[(6aS,7S,12aS)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-yl] acetate](/img/structure/B577227.png)




